4-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-12-3-8-18(13(2)9-12)24-19(16-10-28(26,27)11-17(16)23-24)22-20(25)14-4-6-15(21)7-5-14/h3-9H,10-11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRUPMOSAYAMAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the acetohydroxyacid synthase (AHAS) enzyme. AHAS is a key enzyme involved in the biosynthesis of branched-chain amino acids in plants and microorganisms.
Mode of Action
The compound acts by inhibiting the activity of the AHAS enzyme. By binding to the active site of the enzyme, it prevents the normal substrate from attaching, thereby disrupting the enzyme’s function. This inhibition disrupts the synthesis of essential amino acids, leading to a halt in protein synthesis.
Biochemical Pathways
The affected pathway is the biosynthesis of branched-chain amino acids, specifically leucine, isoleucine, and valine. These amino acids are essential for protein synthesis and growth in plants and microorganisms. The inhibition of AHAS disrupts this pathway, leading to a deficiency of these amino acids and a subsequent halt in growth.
Result of Action
The result of the compound’s action is the inhibition of growth in plants and microorganisms. By disrupting the synthesis of essential amino acids, the compound halts protein synthesis, which is crucial for growth and reproduction. This leads to the death of the plant or microorganism.
Biological Activity
4-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 422.3 g/mol. It features a thieno[3,4-c]pyrazole core which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 422.3 g/mol |
| IUPAC Name | 4-chloro-N-[2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl]benzamide |
| InChI Key | HGRVEWHBAMTZIZ-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves several steps beginning with the formation of the thieno[3,4-c]pyrazole core through cyclization reactions. Subsequent introduction of the chlorophenyl and benzamide groups is achieved under controlled conditions using various catalysts and solvents to optimize yield and purity .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it inhibits the growth of Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Anticancer Potential
The compound has been investigated for its anticancer properties. Studies demonstrate that it induces apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. The specific pathways involved include the modulation of p53 signaling and the inhibition of oncogenic transcription factors .
The biological effects of this compound are attributed to its ability to interact with specific molecular targets within cells. It may bind to enzymes or receptors that are crucial for cellular processes such as proliferation and apoptosis. The exact mechanisms are still being elucidated but involve complex biochemical interactions leading to altered cellular functions .
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value significantly lower than traditional antibiotics .
- Cancer Cell Line Studies : Research conducted on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers compared to untreated controls .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound shares structural similarities with derivatives in the evidence, differing primarily in substituents and functional groups:
†Calculated based on molecular formula.
Key Observations :
- Electron-Withdrawing Groups: The target compound’s 4-chloro and sulfone groups enhance polarity compared to non-halogenated analogs like 12 () .
- Aryl Substitutions : The 2,4-dimethylphenyl group in the target compound and 12 () may improve metabolic stability compared to simpler phenyl groups in 3a () .
- Sulfone vs. Oxo Groups : The 5,5-dioxido moiety in the target compound and ’s oxalamide derivative likely increase solubility in polar solvents compared to the 5-oxo group in .
Trends :
Physicochemical Properties
Insights :
- Melting Points: Derivatives with halogen substituents (e.g., 3e, mp 172–174°C) exhibit higher melting points than non-halogenated analogs (3a, mp 133–135°C), suggesting stronger intermolecular interactions .
- NMR Shifts : The target compound’s 4-chloro and sulfone groups would downfield-shift adjacent protons, similar to 3e’s NH peak at δ 12.88 in DMSO .
Functional Group Impact on Bioactivity (Inferred)
While biological data are absent in the evidence, structural trends suggest:
- Chloro/Bromo Substituents: May enhance binding to hydrophobic pockets in biological targets compared to methoxy or cyano groups .
- Sulfone Moieties : Could improve metabolic stability and solubility, critical for pharmacokinetics .
Q & A
Q. How can heterogeneous catalysis improve the scalability of its synthesis?
- Methodology : Replace homogeneous acids (e.g., HCl) with solid acid catalysts (e.g., zeolites, sulfonated silica). Monitor reaction efficiency via GC-MS. For example, silica-supported acetic acid reduced purification steps in similar syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
